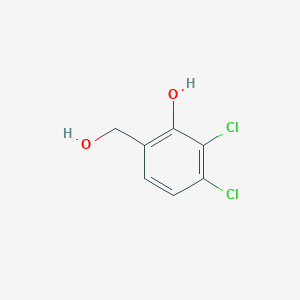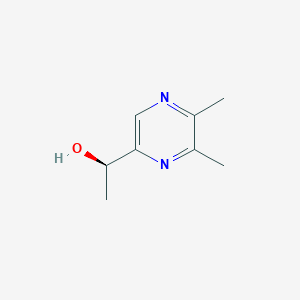
(R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol is a chiral compound characterized by the presence of a pyrazine ring substituted with two methyl groups at the 5 and 6 positions, and an ethanol group attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and 1,2-diketones.
Chiral Resolution: The chiral center at the ethanol group can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl groups and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5,6-dimethylpyrazine-2-carboxylic acid.
Reduction: Formation of 5,6-dimethyl-1,2-dihydropyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5,6-Dimethylpyrazin-2-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
5,6-Dimethylpyrazine-2-carboxylic acid: An oxidized derivative with different chemical reactivity.
5,6-Dimethyl-1,2-dihydropyrazine: A reduced derivative with distinct chemical and physical properties.
Uniqueness
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(1R)-1-(5,6-dimethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4,7,11H,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
CKTJURWYEBGDSJ-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=NC=C(N=C1C)[C@@H](C)O |
Kanonische SMILES |
CC1=NC=C(N=C1C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


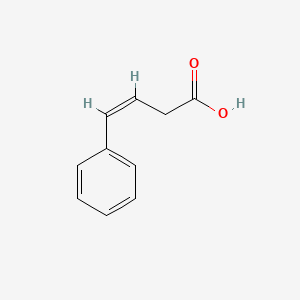

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
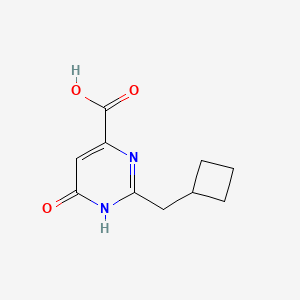
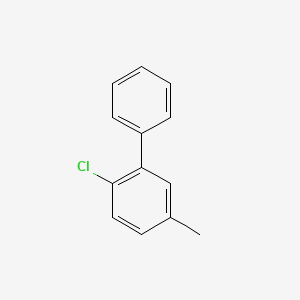
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
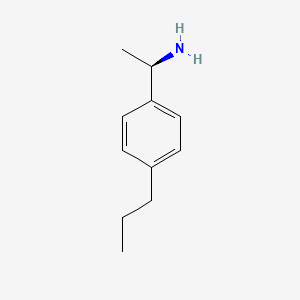
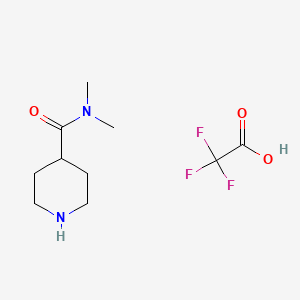
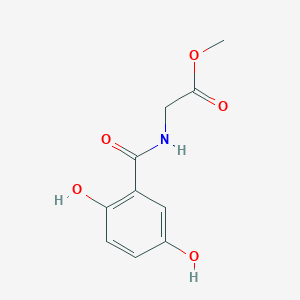
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
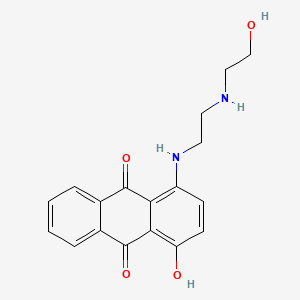
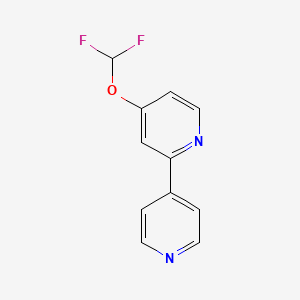
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
